molecular formula C14H18ClNO2 B12734754 Quinaldine, 4,7-diethoxy-, hydrochloride CAS No. 92250-98-1

Quinaldine, 4,7-diethoxy-, hydrochloride

Cat. No.: B12734754
CAS No.: 92250-98-1
M. Wt: 267.75 g/mol
InChI Key: QJUIMPVQDQEYKI-UHFFFAOYSA-N
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Description

Quinaldine, 4,7-diethoxy-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. The hydrochloride form of quinaldine, 4,7-diethoxy-, is a salt formed by the reaction of quinaldine, 4,7-diethoxy-, with hydrochloric acid. This compound is known for its bioactive properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinaldine, 4,7-diethoxy-, hydrochloride typically involves the alkylation of quinaldine with ethoxy groups at the 4 and 7 positions. This can be achieved through a series of reactions starting from quinaldine. The reaction conditions often involve the use of strong bases and alkylating agents under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of quinaldine derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as heteropolyacids or metal catalysts can be used to facilitate the alkylation reactions. The final product is then purified through crystallization or distillation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Quinaldine, 4,7-diethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, forming quinoline carboxylic acids.

    Reduction: Hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Quinaldine, 4,7-diethoxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pH indicators.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in anti-malarial and anti-bacterial drugs.

    Industry: Utilized in the production of dyes, food colorants, and as an anesthetic in fish transportation.

Mechanism of Action

The mechanism of action of quinaldine, 4,7-diethoxy-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. For example, in medicinal applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Quinaldine, 4,7-diethoxy-, hydrochloride can be compared with other quinoline derivatives:

    Quinoline: The parent compound, used in the synthesis of various drugs and dyes.

    Quinaldine: A methyl derivative of quinoline, used in anti-malarial drugs and as a dye precursor.

    4,7-Dimethoxyquinoline: Similar to quinaldine, 4,7-diethoxy-, but with methoxy groups instead of ethoxy groups, used in similar applications but with different reactivity and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

92250-98-1

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

4,7-diethoxy-2-methylquinoline;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-4-16-11-6-7-12-13(9-11)15-10(3)8-14(12)17-5-2;/h6-9H,4-5H2,1-3H3;1H

InChI Key

QJUIMPVQDQEYKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC(=CC(=C2C=C1)OCC)C.Cl

Origin of Product

United States

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